

3-Carboxypropionyl Chloride: Technical Guide to Research Applications

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Compound of Interest

Compound Name: 4-Chloro-4-oxobutanoic acid

CAS No.: 4938-01-6

Cat. No.: B3190870

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Executive Summary

3-Carboxypropionyl chloride (CAS: 4938-01-6) is a bifunctional synthetic reagent characterized by the presence of a highly reactive acyl chloride and a free carboxylic acid on a four-carbon (succinyl) backbone. Unlike symmetric succinyl chloride (di-acid chloride) or succinic anhydride, this "Janus" molecule allows for desymmetrized functionalization. It enables the selective derivatization of nucleophiles (amines, alcohols, aromatics) at one terminus while retaining a free carboxylic acid handle at the other, eliminating the statistical mixtures often associated with symmetric linkers.

Key Utility:

- **Bifunctional Linker:** Introduces a terminal carboxylic acid via a stable amide/ester linkage.
- **Friedel-Crafts Acylation:** Synthesis of 4-aryl-4-oxobutanoic acids (precursors to tetralones and bioactive heterocycles).
- **Prodrug Synthesis:** Installation of hemisuccinate solubilizing groups on sterically hindered alcohols.

Chemical Profile & Stability

Researchers must distinguish between the free acid chloride and its ester derivatives (e.g., Methyl 3-carboxypropionyl chloride). The free acid chloride is metastable and prone to intramolecular cyclization to succinic anhydride under basic or thermal stress.

Property	Specification
Systematic Name	4-Chloro-4-oxobutanoic acid
Common Synonyms	Succinic monochloride; 3-(Chlorocarbonyl)propanoic acid
CAS Number	4938-01-6
Molecular Formula	C ₄ H ₅ ClO ₃
Molecular Weight	136.53 g/mol
Physical State	Viscous liquid or low-melting solid (hygroscopic)
Storage	-20°C, under Argon/Nitrogen (Strictly anhydrous)
Main Hazard	Corrosive; Reacts violently with water/moisture

Handling Directive: Due to the risk of cyclization to succinic anhydride (

decreases with temperature), this reagent is often generated in situ from succinic anhydride and HCl/SOCl₂ or purchased as the Methyl ester (Methyl succinyl chloride, CAS 1490-25-1) followed by selective hydrolysis.

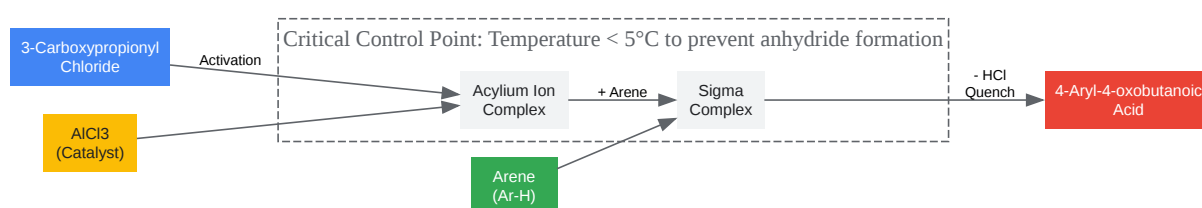
Core Application: Friedel-Crafts Acylation

The primary application of 3-carboxypropionyl chloride is the regioselective acylation of aromatic rings to form

-keto acids (4-aryl-4-oxobutanoic acids). This pathway is superior to using succinic anhydride for deactivated aromatic rings where the anhydride's electrophilicity is insufficient.

Mechanism & Workflow

The acyl chloride moiety is activated by a Lewis acid (AlCl_3), generating an acylium ion that attacks the aromatic ring. The free carboxylic acid coordinates with the Lewis acid but remains largely unreactive towards the arene under controlled conditions.



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Figure 1: Friedel-Crafts acylation pathway using 3-carboxypropionyl chloride.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-4-oxobutanoic Acid

Context: Synthesis of a precursor for fluorinated tetralone derivatives.

- Preparation: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Solvation: Charge the flask with Aluminum Chloride (AlCl_3) (15.0 g, 112 mmol, 2.2 equiv) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C.^{[1][2]}
- Addition: Add Fluorobenzene (5.0 g, 52 mmol, 1.0 equiv) to the suspension.
- Acylation: Dropwise add 3-Carboxypropionyl chloride (7.8 g, 57 mmol, 1.1 equiv) dissolved in DCM (20 mL) over 30 minutes.
 - Note: Maintain internal temperature < 5°C to prevent polymerization.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Evolution of HCl gas will be observed (scrubbing required).

- Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture.
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexanes.

Core Application: Bioconjugation & Linker Synthesis

In drug delivery and chemical biology, 3-carboxypropionyl chloride serves as a "spacer" reagent. It reacts with nucleophilic residues (amines/hydroxyls) on drugs or proteins to introduce a terminal carboxylic acid, which can then be used for:

- Solubility Enhancement: Converting hydrophobic drugs into hemisuccinate salts.
- PEGylation handles: Creating a reactive site for subsequent carbodiimide coupling.

Comparison of Reagents

Why use the Chloride over the Anhydride?

- Steric Bulk: The chloride is smaller and more reactive, essential for functionalizing tertiary alcohols or hindered amines where succinic anhydride fails.
- Low Temperature: Reactions can proceed at -78°C to 0°C, preserving sensitive functional groups.

Experimental Protocol: Synthesis of Steroid Hemisuccinate

Context: Solubilization of a steroidal alcohol (R-OH).

- Dissolution: Dissolve Steroid (1.0 equiv) in anhydrous THF or DCM.
- Base: Add Triethylamine (TEA) (2.5 equiv) and DMAP (0.1 equiv, catalyst).
- Acylation: Cool to 0°C. Add 3-Carboxypropionyl chloride (1.2 equiv) dropwise.

- Critical Step: If using the free acid chloride, add rapidly to avoid self-cyclization. If using Methyl succinyl chloride, add slowly, then perform Step 5.
- Monitoring: Stir at RT for 2 hours. Monitor by TLC (disappearance of R-OH).
- Hydrolysis (If using Methyl Ester): If Methyl succinyl chloride was used, treat the intermediate ester with LiOH (2M) in THF/Water (1:1) for 1 hour to reveal the free acid.
- Isolation: Acidify to pH 3 with 1M HCl, extract with DCM, and concentrate.

Analytical Data Summary

When characterizing products derived from 3-carboxypropionyl chloride, specific spectral signatures confirm the successful mono-acylation vs. bis-acylation.

Feature	4-Aryl-4-oxobutanoic Acid (Product)	Succinic Anhydride (Byproduct)
IR (C=O)	~1710 cm ⁻¹ (Acid), ~1680 cm ⁻¹ (Ketone)	1785, 1865 cm ⁻¹ (Doublet)
¹ H NMR	Two triplets (~2.8 ppm, ~3.2 ppm)	Singlet (~2.9 ppm)
Solubility	Soluble in EtOAc, dilute base	Soluble in DCM, hydrolyzes in water

Troubleshooting & Optimization

Issue: Formation of Succinic Anhydride during storage.

- Cause: Trace moisture or thermal instability.
- Solution: Store at -20°C. If the reagent contains solids, filter or distill (vacuum) before use. Alternatively, use Methyl succinyl chloride and hydrolyze post-coupling.

Issue: Bis-acylation (Reaction at both ends).

- Cause: Reagent disproportionation.[1]

- Solution: Use a slight excess of the nucleophile if using the di-chloride (not recommended). With 3-carboxypropionyl chloride, ensure strictly anhydrous conditions to prevent hydrolysis of the chloride to the di-acid.

Issue: Low Yield in Friedel-Crafts.

- Cause: Deactivation of the Lewis Acid by the free carboxylic acid group.
- Solution: Increase AlCl_3 loading to >2.2 equivalents (1 equiv complexes with the acid, 1 equiv activates the chloride, 0.2 equiv catalytic excess).

References

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